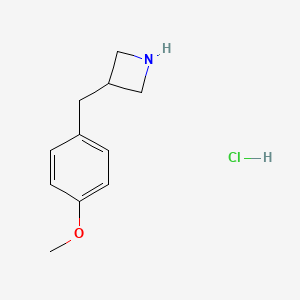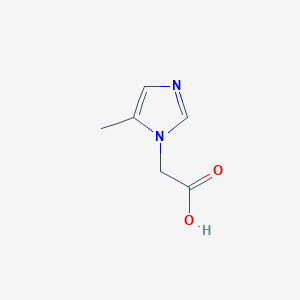
2-(5-methyl-1H-imidazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(5-methyl-1H-imidazol-1-yl)acetic acid” is a compound that belongs to the class of organic compounds known as phenylimidazoles . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is an important synthon in the development of new drugs due to its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole was first synthesized by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of “2-(5-methyl-1H-imidazol-1-yl)acetic acid” consists of a five-membered imidazole ring attached to an acetic acid group . The molecular weight of this compound is 140.14 .Chemical Reactions Analysis
Imidazole-containing compounds have been synthesized and evaluated for various biological activities . For example, monocyclic nitroimidazole derivatives were synthesized and their antitubercular activity against Mtb H37Rv was determined by the microdilution Alamar blue assay .Physical And Chemical Properties Analysis
“2-(5-methyl-1H-imidazol-1-yl)acetic acid” is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
2-(5-methyl-1H-imidazol-1-yl)acetic acid is a valuable compound in pharmaceutical research due to its imidazole ring, which is known for its broad range of biological activities. This compound is explored for its potential in developing new drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties . The imidazole ring’s versatility allows for modifications that can enhance the efficacy and specificity of therapeutic agents.
Antioxidant Research
Research has shown that derivatives of imidazole compounds, including 2-(5-methyl-1H-imidazol-1-yl)acetic acid, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress and damage. This makes them promising candidates for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition Studies
2-(5-methyl-1H-imidazol-1-yl)acetic acid is used in studies focused on enzyme inhibition. Imidazole derivatives are known to inhibit various enzymes, including those involved in metabolic pathways and signal transduction. This property is particularly useful in designing inhibitors for enzymes that play a role in diseases like cancer and diabetes .
Coordination Chemistry
In coordination chemistry, 2-(5-methyl-1H-imidazol-1-yl)acetic acid serves as a ligand that can form complexes with metal ions. These metal complexes are studied for their potential applications in catalysis, material science, and as models for biological systems. The imidazole ring’s nitrogen atoms provide coordination sites that can stabilize metal ions in various oxidation states .
Biochemical Assays
This compound is also utilized in biochemical assays to study protein-ligand interactions. The imidazole ring can mimic the histidine residue in proteins, making it a useful tool for investigating the binding sites and mechanisms of action of various biomolecules. This application is crucial for drug discovery and understanding protein functions .
Antimicrobial Research
2-(5-methyl-1H-imidazol-1-yl)acetic acid is explored for its antimicrobial properties. Imidazole derivatives have been shown to possess activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .
Neuroprotective Agents
Research into neuroprotective agents has identified imidazole derivatives as promising compounds. 2-(5-methyl-1H-imidazol-1-yl)acetic acid is studied for its potential to protect neurons from damage caused by oxidative stress, excitotoxicity, and inflammation. This application is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Agents
The anti-inflammatory properties of imidazole derivatives, including 2-(5-methyl-1H-imidazol-1-yl)acetic acid, are of significant interest. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Synthesis and therapeutic potential of imidazole containing compounds
Wirkmechanismus
The mechanism of action of imidazole-containing compounds is diverse and depends on the specific derivative. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-methylimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-7-4-8(5)3-6(9)10/h2,4H,3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLFGQKWJNALEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-imidazol-1-yl)acetic acid | |
CAS RN |
933682-19-0 |
Source


|
| Record name | 2-(5-methyl-1H-imidazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

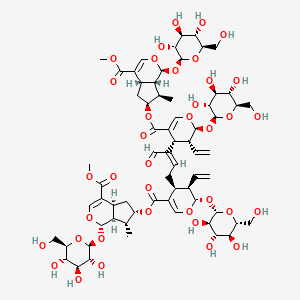
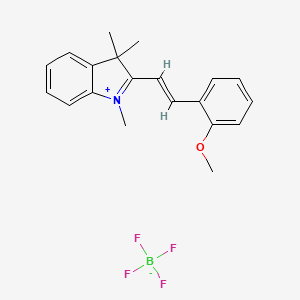
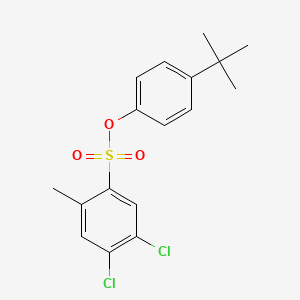
![5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione](/img/structure/B2618321.png)
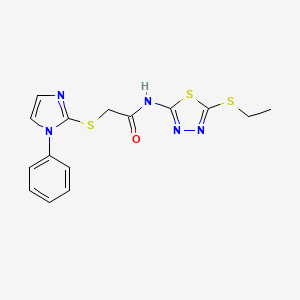
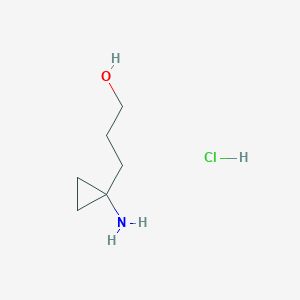

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide](/img/structure/B2618326.png)
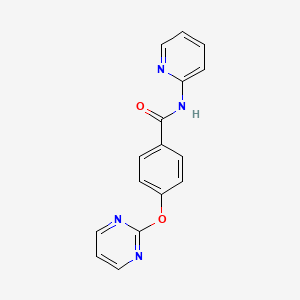

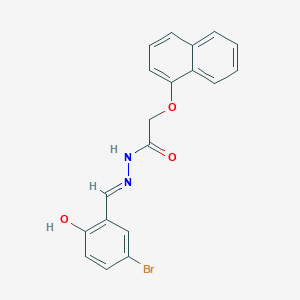
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)
